

# Technical Monograph: (S)-4-Chlorophenylethanolamine

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## Compound of Interest

**Compound Name:** (1s)-2-Amino-1-(4-Chlorophenyl)ethan-1-ol

**CAS No.:** 128535-89-7

**Cat. No.:** B160711

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## Nomenclature, Synthesis, and Chiral Applications[1] Executive Summary & Chemical Identity

(S)-p-chlorophenylethanolamine (also known as (S)-2-amino-1-(4-chlorophenyl)ethanol) is a chiral amino alcohol characterized by a 4-chlorophenyl ring and a terminal primary amine.[1] It serves as a structural analog to Octopamine, where the para-hydroxyl group is replaced by a chlorine atom. This modification increases lipophilicity (logP) while retaining the phenylethanolamine pharmacophore essential for binding to adrenergic and NMDA receptors.

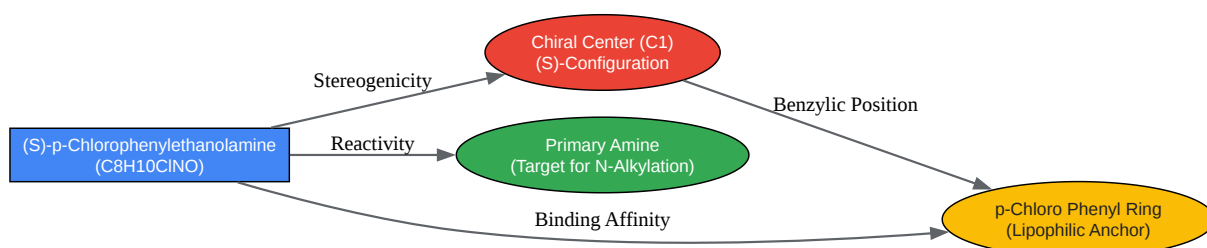
## Nomenclature & Synonyms Table

Precise nomenclature is vital for regulatory compliance and patent literature search. The following table consolidates the accepted identifiers.

Category	Identifier / Synonym	Notes
IUPAC Name	(1S)-2-amino-1-(4-chlorophenyl)ethanol	Systematic name defining stereochemistry.[1]
Common Name	(S)-p-chlorophenylethanolamine	Widely used in industrial synthesis.[1]
CAS (S-Isomer)	128535-89-7	Specific to the (S)-enantiomer. [1]
CAS (Racemic HCl)	6314-53-0	Common commercial form (requires resolution).[1]
Structural Code	(S)-CPEA	Lab shorthand.
Related Drug	Eliprodil Intermediate	Key building block for NMDA antagonists.

## Structural Visualization

The following diagram illustrates the core pharmacophore and the critical chiral center at the benzylic position (C1).



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Figure 1: Structural decomposition of (S)-p-chlorophenylethanolamine highlighting the pharmacophore elements.[1]

## Synthesis & Manufacturing Protocols

High-purity (S)-enantiomer is rarely obtained directly from bulk chemical reduction.<sup>[1]</sup> Two primary methodologies are employed: Biocatalytic Asymmetric Reduction (Modern/Green) and Classical Chiral Resolution (Traditional).

### Protocol A: Biocatalytic Asymmetric Reduction

This method is preferred for "Green Chemistry" applications due to high enantiomeric excess (>99% ee) and mild conditions.

- Substrate: 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (CAS: 5467-71-0).<sup>[1][2]</sup>
- Biocatalyst: Engineered Ketoreductase (KRED) or whole-cell *Rhodotorula rubra*.
- Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).

Step-by-Step Workflow:

- Preparation: Dissolve the amino-ketone substrate (50 mM) in Phosphate Buffer (100 mM, pH 7.0).
- Initiation: Add NADP<sup>+</sup> (0.1 mM), Glucose (1.5 eq), and GDH (10 U/mL) for cofactor regeneration.
- Catalysis: Add the specific KRED enzyme (loading depends on activity, typically 5-10 g/L).
- Incubation: Stir at 30°C for 24 hours. Monitor consumption of ketone via HPLC.
- Workup: Basify to pH 10 with NaOH to deprotonate the amine. Extract with Ethyl Acetate or MTBE.
- Purification: Crystallize from Isopropanol/Hexane to obtain (S)-p-chlorophenylethanolamine.

### Protocol B: Classical Resolution via Diastereomeric Salts

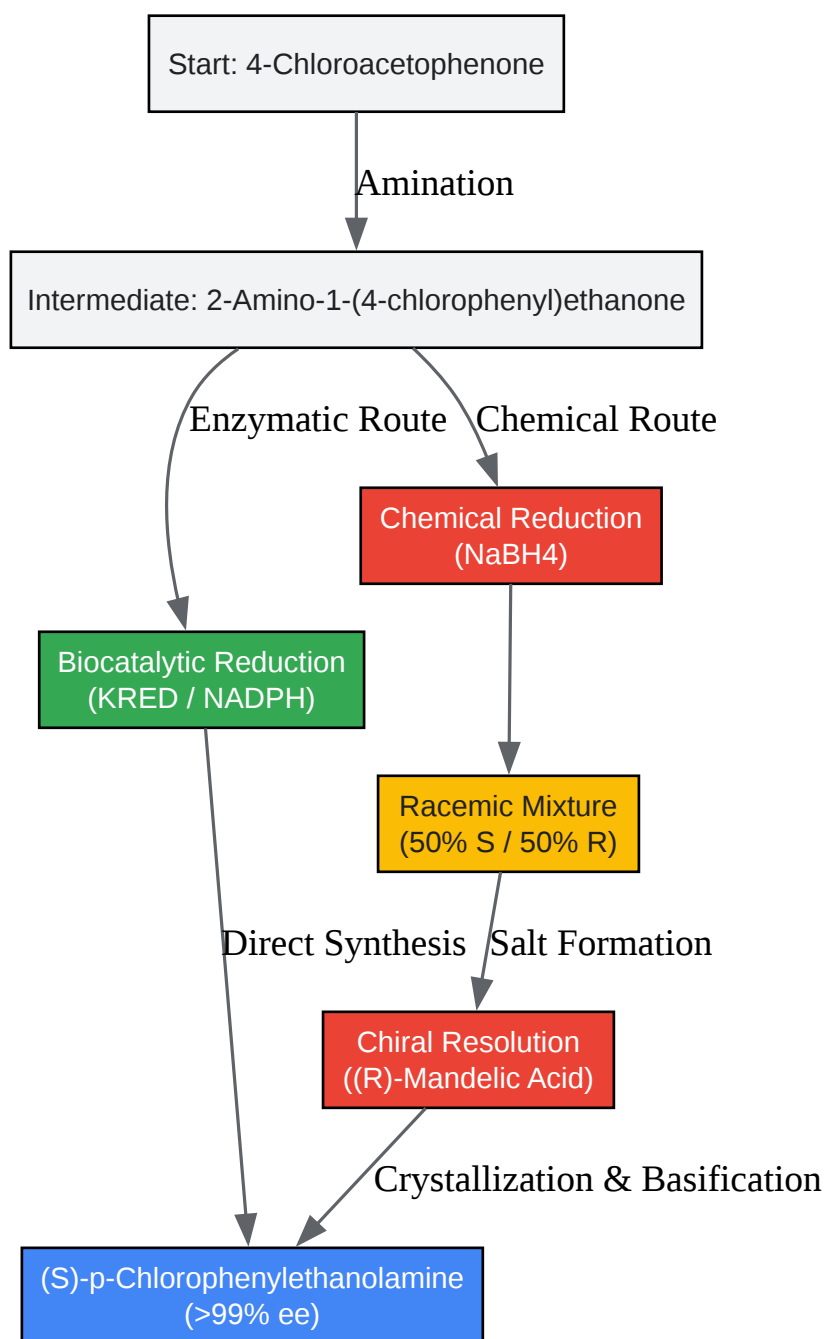
Used when biocatalysts are unavailable. This method relies on the solubility difference between diastereomeric salts.

- Resolving Agent: (R)-Mandelic Acid or (+)-Tartaric Acid.[1]
- Solvent System: Methanol or Ethanol/Water (9:1).

Step-by-Step Workflow:

- Salt Formation: Dissolve racemic 2-amino-1-(4-chlorophenyl)ethanol (1.0 eq) and (R)-Mandelic acid (1.0 eq) in boiling Methanol.
- Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The (S)-Amine-(R)-Acid salt is typically less soluble and precipitates.[1]
- Filtration: Collect the crystals.
- Recrystallization: Recrystallize the salt from Ethanol to upgrade chiral purity to >98% ee.
- Free Basing: Treat the solid salt with 2M NaOH and extract with Dichloromethane to liberate the free (S)-base.

## Synthesis Workflow Diagram



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Figure 2: Comparative workflow for Biocatalytic vs. Chemical synthesis routes.

## Applications in Drug Development

The (S)-configuration is often the "eutomer" (active isomer) for adrenergic receptors.

- Eliprodil Synthesis:

- (S)-p-chlorophenylethanolamine is a direct precursor to Eliprodil, an NMDA receptor antagonist investigated for neuroprotective effects in stroke and trauma.[1]
- Mechanism: The primary amine acts as a nucleophile to displace a halide or epoxide on the co-substrate, forming the secondary amine linkage characteristic of Eliprodil.
- Adrenergic Agonists:
  - Analogs are screened for
    - agonist activity (bronchodilation) or
    - agonist activity (lipolysis/thermogenesis).[1] The chlorine substitution enhances metabolic stability against MAO (Monoamine Oxidase) compared to the native hydroxyl group of Octopamine.

## Analytical Validation

To ensure "Scientific Integrity" of the synthesized material, the following analytical parameters must be met:

- Chiral HPLC:
  - Column: Chiralcel OD-H or AD-H.[1]
  - Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).
  - Detection: UV @ 220 nm.
  - Target: (S)-isomer elutes distinct from (R)-isomer.
- Optical Rotation:

should be positive (+) or negative (-) depending on the solvent (Specific rotation literature value must be referenced against the solvent used, typically Methanol).

## References

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## Sources

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- 2. 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride | 5467-71-0 [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
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